2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole
Übersicht
Beschreibung
2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261 selectively blocks the adenosine A2A receptor, which is primarily expressed in the brain. Adenosine is a neuromodulator that plays a role in regulating neurotransmitter release and neuronal activity. By blocking the A2A receptor, this compound 58261 increases the activity of dopamine neurons in the brain, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound 58261 increases dopamine release in the striatum, a brain region involved in motor control and reward processing. It has also been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease and Huntington's disease. Additionally, this compound 58261 has been shown to reduce pain and inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261 in lab experiments is its selectivity for the adenosine A2A receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors. However, one limitation of using this compound 58261 is its relatively short half-life, which may require frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261. One area of interest is its potential in treating neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential in treating drug addiction, particularly cocaine and nicotine addiction. Additionally, there is interest in developing more potent and selective A2A receptor antagonists based on the structure of this compound 58261.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been studied for its potential in treating drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and nicotine. Additionally, this compound 58261 has been studied for its potential in treating inflammation and pain.
Eigenschaften
IUPAC Name |
2-cyclohex-3-en-1-yl-5-(4-fluorophenyl)-4-phenyl-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c22-18-13-11-16(12-14-18)20-19(15-7-3-1-4-8-15)23-21(24-20)17-9-5-2-6-10-17/h1-5,7-8,11-14,17H,6,9-10H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIDEPSUKFXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.